molecular formula C21H23ClFN3O2S2 B2509907 (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217241-88-7

(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride

Cat. No.: B2509907
CAS No.: 1217241-88-7
M. Wt: 468
InChI Key: FEUYVYVSACFSDM-GZOLSCHFSA-N
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Description

(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C21H23ClFN3O2S2 and its molecular weight is 468. The purity is usually 95%.
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Biological Activity

The compound (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a novel synthetic derivative of benzothiazole, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Benzothiazole moiety : Known for its broad pharmacological properties.
  • Morpholinopropyl group : Imparts solubility and potential interactions with biological targets.
  • Thiophenyl group : Enhances the compound's electronic properties, potentially affecting its biological activity.

The molecular formula is C22H24FN3O2SC_{22}H_{24}FN_3O_2S, and its molecular weight is approximately 421.51 g/mol.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), NCI-H226 (lung cancer), and others.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2318.78Apoptosis induction
NCI-H2266.68Caspase activation
HT-2915.49Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer effects, the compound has been tested for antimicrobial properties against various pathogens:

  • Tested Organisms : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
  • Results : The compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MIC) indicating effectiveness against both bacterial strains.

Table 2: Antimicrobial Activity Data

OrganismMIC (µM)Activity Level
Staphylococcus aureus12.5Moderate
Escherichia coli25Moderate

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzothiazole nucleus significantly influence the biological activity of this class of compounds. Substituents such as fluorine and morpholine enhance both anticancer and antimicrobial activities.

Case Studies

  • Case Study 1 : A study involving the synthesis and evaluation of similar benzothiazole derivatives demonstrated that compounds with halogen substitutions showed increased cytotoxicity against various cancer cell lines compared to their non-substituted counterparts .
  • Case Study 2 : Research on a related compound found that the presence of morpholine groups improved solubility and bioavailability, leading to enhanced therapeutic efficacy in vivo .

Properties

IUPAC Name

(E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2S2.ClH/c22-16-4-6-18-19(15-16)29-21(23-18)25(9-2-8-24-10-12-27-13-11-24)20(26)7-5-17-3-1-14-28-17;/h1,3-7,14-15H,2,8-13H2;1H/b7-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUYVYVSACFSDM-GZOLSCHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C=CC4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)/C=C/C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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